molecular formula C17H15ClN4OS B302405 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone

Cat. No. B302405
M. Wt: 358.8 g/mol
InChI Key: JNLVJPKIMPYJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone has shown potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anticancer, antifungal, and antimicrobial properties. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit the growth of fungal and bacterial pathogens, and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone in lab experiments is its diverse range of applications. It can be used to study various biological processes and diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for research on 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone. One area of interest is its potential as a therapeutic agent for cancer and neurological disorders. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, research can be focused on developing new synthetic methods for this compound and exploring its potential applications in other fields such as materials science and nanotechnology.
In conclusion, 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone is a promising compound that has potential applications in various scientific fields. Its diverse range of applications and significant biochemical and physiological effects make it an interesting compound for further research. However, it is important to use appropriate safety measures when handling this compound due to its potential toxicity.

Synthesis Methods

The synthesis of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone involves the reaction of 4-chlorobenzaldehyde with 4-amino-3-methyl-5-mercapto-1,2,4-triazole in the presence of a base, followed by the addition of ethyl acetoacetate. The resulting product is then subjected to acid hydrolysis to obtain the final compound.

properties

Product Name

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone

Molecular Formula

C17H15ClN4OS

Molecular Weight

358.8 g/mol

IUPAC Name

2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C17H15ClN4OS/c1-22-16(12-4-8-14(19)9-5-12)20-21-17(22)24-10-15(23)11-2-6-13(18)7-3-11/h2-9H,10,19H2,1H3

InChI Key

JNLVJPKIMPYJSQ-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N

Origin of Product

United States

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